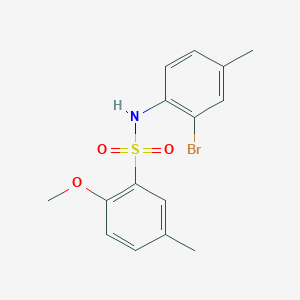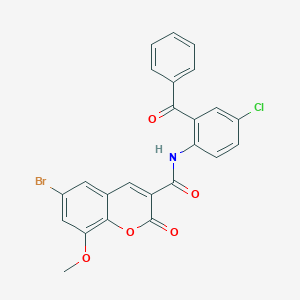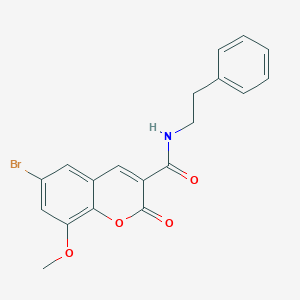
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and γ-aminobutyric acid (GABA). It has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline in lab experiments include its high potency and selectivity for its target receptors. It is also relatively easy to synthesize and purify. However, the limitations of this compound include its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline. One direction is to investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and epilepsy. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Méthodes De Synthèse
The synthesis of 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride and tetrahydroisoquinoline in the presence of a base. The reaction yields the desired product in good yield and purity. This method has been optimized to produce the compound on a large scale for scientific research purposes.
Applications De Recherche Scientifique
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
Nom du produit |
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline |
|---|---|
Formule moléculaire |
C16H16FNO2S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-(4-fluoro-3-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H16FNO2S/c1-12-10-15(6-7-16(12)17)21(19,20)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11H2,1H3 |
Clé InChI |
KTEJUHILHOAZSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F |
Solubilité |
0.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)





![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)


![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)